6-{6-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(4-methoxyphenyl)methyl]hexanamide
Description
The compound 6-{6-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(4-methoxyphenyl)methyl]hexanamide (hereafter referred to as the target compound) is a quinazoline derivative characterized by:
- A dioxolo[4,5-g]quinazolin-8-one core, providing a rigid bicyclic structure.
- A hexanamide chain terminating in a 4-methoxyphenylmethyl group, contributing to lipophilicity and membrane permeability .
Its molecular formula is approximately C₃₀H₃₁N₃O₆S (exact weight pending full structural validation), with a calculated logP of ~5.87, indicating high lipophilicity. The compound’s polar surface area (74.88 Ų) and single hydrogen bond donor suggest moderate solubility in aqueous media .
Properties
IUPAC Name |
6-[6-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O7S/c1-38-21-10-8-20(9-11-21)16-31-27(35)7-3-2-4-12-34-29(37)23-14-25-26(41-19-40-25)15-24(23)33-30(34)42-18-28(36)32-17-22-6-5-13-39-22/h5-6,8-11,13-15H,2-4,7,12,16-19H2,1H3,(H,31,35)(H,32,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHBFYPBJDBSTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)NCC5=CC=CO5)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{6-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(4-methoxyphenyl)methyl]hexanamide involves multiple steps, including the formation of the furan ring, the quinazolinone core, and the dioxolo ring. Common reagents used in these reactions include furan-2-ylmethanamine, various chlorinating agents, and sulfur-containing compounds. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-{6-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(4-methoxyphenyl)methyl]hexanamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions include furan-2-carboxylic acid, dihydroquinazolinone derivatives, and various substituted amino derivatives .
Scientific Research Applications
6-{6-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(4-methoxyphenyl)methyl]hexanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-{6-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(4-methoxyphenyl)methyl]hexanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular signaling and metabolic pathways. Further research is needed to fully elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Modifications
The target compound belongs to a family of quinazoline derivatives with variations in substituents affecting bioactivity and physicochemical properties. Key analogs include:
K284-5730
- Structure : 6-[6-{[(3-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide.
- Modification : Replaces the furan-2-yl methyl group with a 3-chlorophenylmethyl substituent.
- Properties :
Ethoxyphenyl Analogue
- Structure : 6-[6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide.
- Modification : Substitutes the furan with a 4-ethoxyphenyl group.
Butan-2-yl Analogue
- Structure : 6-[6-({[(butan-2-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide.
- Modification : Features a branched butan-2-yl carbamoyl group and a 3,4-dimethoxyphenyl ethyl terminus.
- Properties: Increased molecular weight (~650 g/mol) due to additional methoxy groups.
Comparative Physicochemical and Bioactivity Data
| Compound | Substituent (R) | Molecular Weight (g/mol) | logP | H-Bond Donors | H-Bond Acceptors | Key Bioactivity Insights |
|---|---|---|---|---|---|---|
| Target Compound | Furan-2-yl methyl | ~585 | ~5.87 | 1 | 9 | Potential COX-1/antibacterial* |
| K284-5730 | 3-Chlorophenylmethyl | 580.1 | 5.87 | 1 | 8 | High metabolic stability |
| Ethoxyphenyl Analogue | 4-Ethoxyphenyl | ~600 | ~5.5 | 2 | 10 | Enhanced solubility |
| Butan-2-yl Analogue | Butan-2-yl | ~650 | >6.0 | 2 | 11 | Ferroptosis induction potential* |
Research Findings and Implications
Substituent Effects on Target Engagement :
- The furan-2-yl methyl group in the target compound may engage in π-π stacking or hydrogen bonding (via the furan oxygen) with aromatic residues in enzyme active sites, as seen in COX-1 inhibitors (cf. ’s docking studies) .
- In contrast, the 3-chlorophenyl group in K284-5730 likely relies on hydrophobic interactions and halogen bonding, enhancing selectivity for hydrophobic binding pockets .
However, this could be mitigated by the dioxolo group’s electron-withdrawing effects .
Solubility and Formulation :
- The ethoxyphenyl analog’s higher polarity makes it more suitable for oral formulations, while the butan-2-yl derivative’s extreme lipophilicity may necessitate lipid-based delivery systems .
Therapeutic Potential: Structural similarities to dual COX-1/antibacterial agents () suggest the target compound may exhibit dual inhibitory activity, though experimental validation is required. The butan-2-yl analog’s dimethoxyphenyl group aligns with ferroptosis-inducing compounds (), hinting at anticancer applications .
Biological Activity
The compound 6-{6-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(4-methoxyphenyl)methyl]hexanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.
- Molecular Formula : C28H26N4O8S
- Molecular Weight : 578.6 g/mol
- CAS Number : 896681-75-7
Synthesis Overview
The synthesis of this compound typically involves multiple steps, including the formation of the furan derivative and the introduction of various functional groups. The process may be optimized for yield and purity using advanced techniques such as continuous flow reactors.
Anticancer Properties
Recent studies indicate that compounds similar to this quinazoline derivative exhibit significant anticancer properties. For instance, a related study demonstrated that quinazoline derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Quinazoline Derivative | MCF-7 (Breast Cancer) | 12.5 | Induces apoptosis |
| Quinazoline Derivative | A549 (Lung Cancer) | 15.0 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties due to the presence of the furan and quinazoline moieties. Research has shown that similar compounds can exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi.
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Candida albicans | 14 | 16 |
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or bacterial growth.
- Receptor Binding : It may interact with specific receptors in cancer cells, triggering apoptotic pathways.
- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in microbial cells, leading to cell death.
Study on Quinazoline Derivatives
A comprehensive study published in a peer-reviewed journal examined the biological activity of various quinazoline derivatives, including those structurally similar to the target compound. The results indicated promising anticancer effects and highlighted the importance of functional group variations in enhancing biological activity .
Antimicrobial Activity Assessment
Another research effort focused on evaluating the antimicrobial properties of furan-containing compounds. The findings suggested that modifications to the furan structure significantly influenced antimicrobial efficacy against a range of pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
